Butaperazine

Descripción general

Descripción

Butaperazina, también conocida como Repoise o Tyrylen, es un antipsicótico típico de la clase de las fenotiazinas. Fue aprobado en 1967 y se usó principalmente para el manejo de la esquizofrenia. posiblemente se suspendió en la década de 1980 .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de butaperazina implica el material de partida 2-butirilfenotiazina. Este compuesto se prepara de manera similar a los métodos utilizados para la propiomazina y la propiopromazina. Los pasos clave incluyen la alquilación de 1-metilpiperazina con 1-bromo-3-cloropropano para formar 1-(γ-cloropropil)-4-metilpiperazina. Este intermedio se somete a una sustitución nucleofílica facilitada por la sodamida para instalar la cadena lateral .

Métodos de Producción Industrial

Los métodos de producción industrial para la butaperazina no están bien documentados en el dominio público. El enfoque general probablemente implicaría la síntesis a gran escala utilizando las mismas reacciones químicas y condiciones descritas anteriormente, con optimizaciones para el rendimiento y la pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

La butaperazina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La oxidación en el átomo de azufre puede conducir a la formación de derivados de sulfóxido y sulfona.

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Sustitución: Se utilizan reactivos como 1-bromo-3-cloropropano y sodamida en las reacciones de sustitución nucleofílica.

Productos Principales

Oxidación: Derivados de sulfóxido y sulfona.

Sustitución: El producto principal es la propia butaperazina, con varios intermediarios formados durante el proceso de síntesis.

Aplicaciones Científicas De Investigación

Butaperazine is a phenothiazine antipsychotic drug that has been used in the treatment of schizophrenia . It belongs to the class of phenothiazines with a piperazine structure .

Clinical Efficacy

Dosage and Administration this compound is typically administered orally, with dosages ranging from 20 mg to 80 mg daily for most chronic schizophrenic patients . A higher whole blood steady-state drug plasma level was achieved when the medication was given three times a day compared to the same total daily dose once a day .

Therapeutic Response Therapeutic response to this compound is more strongly correlated with the drug's concentration bound to red blood cells than with plasma concentration . Some patients who are non-responders to this compound have two to seven times lower levels of the drug in plasma and red blood cells after a single dose or chronic dosing .

Clinical Trials A clinical trial evaluating this compound against chlorpromazine and placebo over 16 weeks in 67 chronic schizophrenia patients showed the effectiveness of this compound .

Pharmacokinetics

Absorption and Distribution Following oral administration of 10-60 mg of this compound, average peak serum levels of 215 ng/mL are observed in humans. The drug exhibits an initial rapid phase half-life of 4 hours and a slower phase half-life of 12 hours. Serum this compound levels are proportional to the administered dose .

Metabolism this compound is metabolized in rats and dogs primarily through hydroxylation of the phenothiazine ring system and oxidative N-demethylation. Minor metabolites include this compound sulfoxide, this compound sulfone, and a reduction product of the butyryl side-chain carbonyl group . After chronic administration of piperazine-substituted phenothiazines, tissues contain drug metabolites resulting from piperazine ring fission by multiple oxidative N-dealkylation to give substituted ethylenediamine .

Mechanism of Action Phenothiazines block the activation of adenylate cyclase by dopamine in the limbic system and caudate nucleus. The therapeutic efficacy and side effects of this compound may relate to the inhibition of dopamine activation of adenylate cyclase .

Potential Medicinal Applications of Phenothiazine Hybrids

While the search results focus primarily on this compound as an antipsychotic, one study mentions the broader applications of phenothiazine hybrids :

- Anticancer Activity Certain phenothiazine hybrids have shown potential anticancer activity by reducing the expression of pro-survival gene Bcl-2 and increasing the expression of pro-apoptotic Bax and cyclin-dependent kinase inhibitor CDKN1A in cancer cells .

- P-glycoprotein Inhibition Some phenothiazine hybrids have demonstrated efficacy comparable to verapamil, a known P-glycoprotein inhibitor .

- Neuroprotection Certain phenothiazine derivatives have demonstrated neuroprotection in neuroblastoma cells . These hybrids may have antioxidant activity and butyrylcholinesterase (BuChE) inhibitory activity, making them potential candidates for treating Alzheimer’s disease .

Mecanismo De Acción

La butaperazina ejerce sus efectos antipsicóticos aumentando la rotación de dopamina en las regiones estriatal y mesolímbica del cerebro. Se cree que esta acción está mediada a través de sus efectos antagonistas sobre los receptores de dopamina, aunque los objetivos moleculares y las vías exactas no están completamente dilucidados .

Comparación Con Compuestos Similares

Compuestos Similares

Perfenazina: Otro antipsicótico de fenotiazina utilizado para indicaciones similares.

Clorpromazina: Un antipsicótico de fenotiazina ampliamente utilizado con un mecanismo de acción similar.

Singularidad

La butaperazina es única en su estructura química específica, que incluye un grupo butiril y una cadena lateral de piperazina. Esta estructura contribuye a su perfil farmacológico y la distingue de otros derivados de fenotiazina .

Actividad Biológica

Butaperazine, a phenothiazine derivative, is primarily recognized for its neuroleptic properties and has been studied for its effects on various biological systems. This article provides an overview of the compound's biological activity, including its pharmacokinetics, therapeutic effects, and case studies that illustrate its clinical relevance.

Chemical Profile

- Chemical Formula : CHNOS

- Molecular Weight : 409.59 g/mol

- DrugBank Accession Number : DB13213

This compound acts primarily as an antagonist at dopamine D2 receptors in the central nervous system (CNS). This mechanism underlies its efficacy in treating schizophrenia and other psychotic disorders. The drug also exhibits activity at serotonin receptors, contributing to its antipsychotic effects .

Pharmacokinetics

Research indicates significant interpatient variability in the plasma and red blood cell (RBC) concentrations of this compound. Studies have shown that RBC-bound drug levels correlate better with clinical improvement than plasma levels, suggesting that monitoring RBC concentrations may provide a more reliable indicator of therapeutic efficacy .

Biological Activities

-

Antipsychotic Effects :

- This compound has been shown to reduce negative symptoms in patients with schizophrenia. A study involving chronic nonresponders indicated that higher blood levels of this compound were associated with better clinical outcomes .

- A controlled trial highlighted that this compound concentrations in RBCs correlated significantly with clinical improvement, demonstrating an inverted U-shaped relationship .

- Neuroleptic Malignant Syndrome (NMS) :

- Sedative Effects :

Study 1: Efficacy in Schizophrenia

A double-blind, placebo-controlled study involving 320 patients demonstrated a statistically significant reduction in negative symptoms among those treated with this compound compared to placebo controls. However, the variability in response highlighted the importance of individualized dosing based on drug levels .

Study 2: Plasma Levels and Clinical Response

In a cohort of 24 hospitalized patients, researchers measured plasma and RBC levels of this compound over two weeks. Results showed that while plasma levels did not correlate significantly with clinical outcomes, RBC levels provided a better indication of therapeutic response .

Data Table: Biological Activity Overview

Propiedades

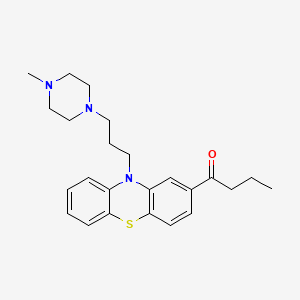

IUPAC Name |

1-[10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3OS/c1-3-7-22(28)19-10-11-24-21(18-19)27(20-8-4-5-9-23(20)29-24)13-6-12-26-16-14-25(2)15-17-26/h4-5,8-11,18H,3,6-7,12-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLBYTMYSMAKHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022712 | |

| Record name | Butaperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

270-280 °C @ 0.05 mm Hg | |

| Record name | BUTAPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1 G IN 400 ML WATER; SOL IN DIMETHYLFORMAMIDE; SPARINGLY SOL IN ALCOHOL & METHANOL; INSOL IN ACETONE, CHLOROFORM, & ETHER /MALEATE/, SOL OF THE FREE BASE IN ARTIFICIAL INTESTINAL JUICE WAS 283 MG/100 ML AT PH 6, DECR TO 4.9 MG/100 ML AT PH 8 | |

| Record name | BUTAPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

THERE IS AN ADENYLATE CYCLASE IN LIMBIC SYSTEM, AS WELL AS IN CAUDATE NUCLEUS, THAT IS SPECIFICALLY ACTIVATED BY DOPAMINE. ...ACTIVATION OF...ENZYME IS... BLOCKED BY...PHENOTHIAZINES. ...THERAPEUTIC EFFICACY & SIDE EFFECTS MAY RELATE TO INHIBITION OF DOPAMINE ACTIVATION OF ADENYLATE CYCLASE. /PHENOTHIAZINES/, ...PHENOTHIAZINES, BLOCK DOPAMINE RECEPTORS & INCR TURNOVER RATE OF DOPAMINE IN CORPUS STRIATUM. INCR TURNOVER RATE IS BELIEVED TO BE RESULT OF NEURONAL FEEDBACK MECHANISM. ...FIRING OF.../IDENTIFIED DOPAMINERGIC NEURONS IN SUBSTANTIA NIGRA & VENTRAL TEGMENTAL AREAS/ IS INCR BY ANTIPSYCHOTIC PHENOTHIAZINES. /PHENOTHIAZINES/ | |

| Record name | BUTAPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

653-03-2 | |

| Record name | Butaperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=653-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butaperazine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butaperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13213 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butaperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butaperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTAPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TXP4T9106S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTAPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: 180-182 °C /Maleate/ | |

| Record name | BUTAPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.